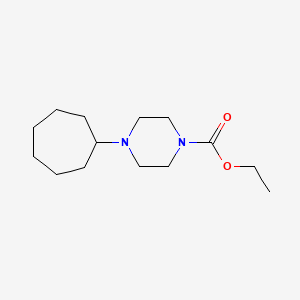![molecular formula C14H16N2OS B4997270 5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide, also known as EPTC, is a selective herbicide that is widely used in agriculture to control weeds in various crops. EPTC belongs to the thiocarbamate family of herbicides and has a unique chemical structure that allows it to selectively target certain types of weeds while leaving crops unharmed.
作用機序
The mechanism of action of 5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide involves the inhibition of an enzyme called acetolactate synthase (ALS) that is essential for the biosynthesis of the amino acids valine, leucine, and isoleucine in plants. By inhibiting this enzyme, this compound prevents the growth and development of weeds while leaving crops unharmed.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. For example, this compound has been shown to disrupt the biosynthesis of certain amino acids, which can lead to the accumulation of toxic metabolites and ultimately the death of the plant. In addition, this compound has been shown to affect the photosynthetic process in plants, which can lead to reduced growth and yield.
実験室実験の利点と制限
5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has several advantages as a tool for scientific research. For example, it is a highly selective herbicide that allows researchers to selectively target certain types of weeds while leaving crops unharmed. In addition, this compound is relatively easy to use and can be applied to plants in a variety of ways. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic to some types of plants, which can limit its usefulness in certain experiments. In addition, this compound can be expensive, which can make it difficult for researchers with limited budgets to use.
将来の方向性
There are several future directions for research on 5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide. One area of interest is the development of new formulations of this compound that are more effective and less toxic to the environment. Another area of interest is the investigation of the effects of this compound on soil microbial communities and the potential for this compound to disrupt the balance of these communities. Finally, there is also interest in the development of new herbicides that target different enzymes or pathways in plants, which could provide new tools for weed control in agriculture.
合成法
5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxylic acid with ethylamine and 4-pyridinecarboxaldehyde. The resulting product is then treated with thionyl chloride to form the final this compound molecule. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its herbicidal properties and has been shown to be effective against a wide range of weed species. In addition, this compound has also been studied for its potential use as a tool in scientific research. For example, this compound has been used to study the effects of herbicides on soil microbial communities and to investigate the mechanisms of herbicide resistance in weeds.
特性
IUPAC Name |
5-ethyl-N-(1-pyridin-4-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-12-4-5-13(18-12)14(17)16-10(2)11-6-8-15-9-7-11/h4-10H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSQWIDSMRCVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)
![5'-bromo-5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4997203.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4997210.png)


![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4997225.png)
![4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B4997231.png)
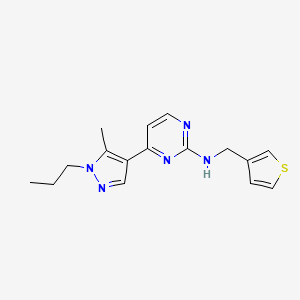
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B4997238.png)
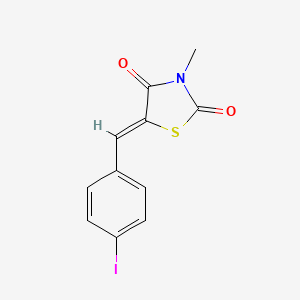
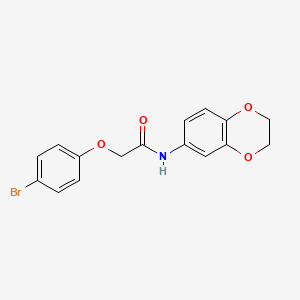
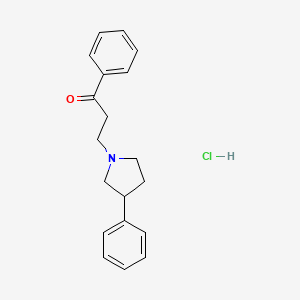
![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)
